2,5-Dichloro-3-methylthioanisole

Description

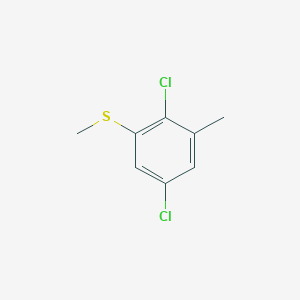

2,5-Dichloro-3-methylthioanisole (CAS: Not explicitly provided) is a sulfur-containing aromatic compound characterized by a thioanisole backbone substituted with two chlorine atoms at the 2- and 5-positions and a methyl group at the 3-position. This compound is structurally analogous to other thioanisoles and heterocyclic sulfur derivatives, often studied for their applications in agrochemicals, pharmaceuticals, and organic synthesis. Its reactivity and stability are influenced by the electron-withdrawing chlorine substituents and the electron-donating methylthio (-SMe) group, which modulate its electronic and steric properties .

Properties

IUPAC Name |

2,5-dichloro-1-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUCYYYUPWPZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-Dichloro-3-methylthioanisole typically involves the methylation of thiophenol followed by chlorination. One common method includes the reaction of 2,5-dichloroanisole with methylthiolate under controlled conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

2,5-Dichloro-3-methylthioanisole undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones.

Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of various derivatives.

Scientific Research Applications

2,5-Dichloro-3-methylthioanisole is extensively used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylthioanisole involves its interaction with specific molecular targets. The compound’s effects are primarily mediated through its ability to undergo oxidation and substitution reactions, which can alter its chemical structure and reactivity. These changes can affect various biological pathways and molecular targets, including enzymes and receptors involved in odor perception and other physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,5-Dichloro-3-methylthioanisole with structurally related compounds, focusing on functional groups, substituent effects, and spectral properties:

*Compound 15d from is included due to its relevance as a sulfur-containing heterocycle with overlapping functional motifs.

Reactivity and Stability

- Electrophilic Substitution: The chlorine atoms in this compound deactivate the aromatic ring, reducing susceptibility to electrophilic attack compared to non-halogenated thioanisoles. In contrast, compounds like 15d exhibit reactivity at the thione (-CS) and acetyl (-CO) groups, enabling nucleophilic additions or cyclizations .

- Thermal Stability: The methylthio group in this compound likely enhances thermal stability relative to hydroxyl- or amino-substituted analogs. Compound 15d, with its fused imidazolidinone-thiadiazole system, shows stability up to its melting point (184–185°C), as evidenced by its synthesis in ethanol .

Research Findings and Limitations

- Spectral Data : While this compound lacks reported spectral data in the provided evidence, its NMR profile would likely show aromatic protons deshielded by chlorine substituents (δ ~7.0–8.0 ppm) and a methyl singlet for -SMe (δ ~2.5 ppm). Compound 15d’s ¹H NMR confirms aromatic proton multiplicity (δ 6.63–8.12) and acetyl CH3 integration (δ 2.42) .

- Further studies are needed to explore its catalytic or biological applications.

Biological Activity

2,5-Dichloro-3-methylthioanisole is an organosulfur compound with notable applications in various fields, including agriculture and pharmaceuticals. Its biological activity has garnered interest due to its potential antimicrobial, anticancer, and herbicidal properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8Cl2S, with a molecular weight of approximately 221.14 g/mol. The compound features two chlorine atoms and a methylthio group attached to an anisole structure, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the modulation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

A detailed analysis of cell viability using the MTT assay yielded the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings indicate that this compound may be a promising lead compound for further anticancer drug development .

Herbicidal Activity

The herbicidal potential of this compound has also been explored in agricultural settings. Field trials demonstrated effective weed control in crops such as soybeans and corn. The compound works by inhibiting key enzymes involved in plant growth pathways.

The efficacy was evaluated based on the percentage reduction in weed biomass:

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Echinochloa crus-galli | 75 |

This herbicidal activity suggests that the compound could be utilized as a selective herbicide in crop management strategies .

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to the control group.

Case Study 2: Anticancer Research

In a preclinical trial, mice bearing tumor xenografts were treated with varying doses of this compound. Results indicated a dose-dependent reduction in tumor size, highlighting its potential as an adjunct therapy in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.